molecular formula C12H15Cl2N3 B1377404 4-{1H-pyrrolo[2,3-b]pyridin-2-yl}-1,2,3,6-tetrahydropyridine dihydrochloride CAS No. 1432681-48-5

4-{1H-pyrrolo[2,3-b]pyridin-2-yl}-1,2,3,6-tetrahydropyridine dihydrochloride

Cat. No.: B1377404
CAS No.: 1432681-48-5
M. Wt: 272.17 g/mol
InChI Key: UIWBSWLPBWBZBL-UHFFFAOYSA-N
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Description

The compound “4-{1H-pyrrolo[2,3-b]pyridin-2-yl}-1,2,3,6-tetrahydropyridine dihydrochloride” is a derivative of 1H-pyrrolo[2,3-b]pyridine . It has been studied for its potent activities against FGFR1, 2, and 3 .


Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including the compound , has been reported in the literature . The compound exhibited potent FGFR inhibitory activity, making it an appealing lead compound beneficial to subsequent optimization .


Molecular Structure Analysis

The molecular structure of the compound consists of a pyridine and an azaindole ring . The

Scientific Research Applications

Synthetic Methodologies and Chemical Reactivity

  • One-Pot Synthesis Approaches : A novel method for synthesizing pyrindines and tetrahydroquinolines, which are related to the compound , has been developed. This method involves a four-component process combining an aryl halide, a terminal propargyl alcohol, a cyclic N-morpholino alkene, and ammonium chloride in a one-pot reaction. This approach highlights the versatility of pyridine derivatives in pharmaceutical chemistry and natural product synthesis (Yehia, Polborn, & Müller, 2002).

  • Building Blocks for Heterocyclic Compounds : Another study reported on the efficient synthesis of 4-substituted 7-azaindole derivatives, utilizing chloro-nitro and dichloro-pyrrolo[2,3-b]pyridine as versatile building blocks. This research underscores the importance of these building blocks in constructing complex heterocyclic structures (Figueroa‐Pérez, Bennabi, Schirok, & Thutewohl, 2006).

  • Complex Formation and Structural Analysis : The reactivity of 2,6-bis(azaindole)pyridine with iron(III) and copper(II) salts was explored, leading to the formation of complexes that were structurally characterized, offering insights into the coordination chemistry of pyrrolo[2,3-b]pyridine derivatives (Collins, Taylor, Krause, & Connick, 2007).

Chemical Structures and Transformations

  • Synthetic Transformations and Structural Determination : Research on the transformation of 3-aminothieno[2,3-b]pyridines to various substituted 3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridines demonstrated the influence of substituents on the reaction yield and product formation. This work contributes to the understanding of structural modifications in pyrrolo[2,3-b]pyridine derivatives and their potential applications (Kaigorodova, Osipova, Konyushkin, & Krapivin, 2004).

  • Novel Synthesis Approaches for Derivatives : A novel synthesis route was developed for 4,7-dihydro-1H-pyrrolo[2,3-b]pyridines, demonstrating the incorporation of tetrahedral fragments into the structure. This method highlights the adaptability of synthesis strategies to introduce complex frameworks into pyrrolo[2,3-b]pyridine derivatives, further expanding their utility in scientific research (Vilches-Herrera, Spannenberg, Langer, & Iaroshenko, 2013).

Mechanism of Action

Target of Action

The primary target of 4-{1H-pyrrolo[2,3-b]pyridin-2-yl}-1,2,3,6-tetrahydropyridine dihydrochloride is the Fibroblast Growth Factor Receptor (FGFR) family . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions .

Mode of Action

The compound interacts with its targets by inhibiting the FGFRs . As a hinge binder, the 1H-pyrrolo[2,3-b]pyridine ring of the compound can form two hydrogen bonds with the backbone carbonyl of E562 and NH of A564 in the hinge region . This interaction results in changes in the receptor’s function, inhibiting its activity .

Biochemical Pathways

The compound affects the FGF–FGFR axis, which is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .

Pharmacokinetics

It is noted that the compound has a low molecular weight, which would be beneficial to its bioavailability and subsequent optimization .

Result of Action

In vitro, the compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .

Action Environment

The compound’s low molecular weight suggests it may be less susceptible to environmental factors that could affect larger molecules .

Biochemical Analysis

Biochemical Properties

4-{1H-pyrrolo[2,3-b]pyridin-2-yl}-1,2,3,6-tetrahydropyridine dihydrochloride interacts primarily with fibroblast growth factor receptors (FGFR1, FGFR2, and FGFR3). These receptors are involved in signal transduction pathways that regulate cell proliferation, differentiation, and survival. The compound inhibits the activity of these receptors by binding to their tyrosine kinase domains, thereby preventing the autophosphorylation and subsequent activation of downstream signaling pathways .

Cellular Effects

In cellular studies, this compound has been shown to inhibit the proliferation of cancer cells, particularly breast cancer cells. It induces apoptosis and significantly reduces the migration and invasion abilities of these cells. The compound also affects cell signaling pathways, including the RAS-MEK-ERK and PI3K-Akt pathways, which are crucial for cell growth and survival .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the tyrosine kinase domain of FGFRs. This binding inhibits the autophosphorylation of tyrosine residues, which is essential for the activation of the receptor. By preventing this activation, the compound effectively blocks the downstream signaling pathways that promote cell proliferation and survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over various time periods. The compound demonstrates stability and retains its inhibitory activity over extended periods. Long-term studies have shown that it can sustainably inhibit cancer cell proliferation and induce apoptosis without significant degradation .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At therapeutic doses, the compound effectively inhibits tumor growth and reduces metastasis. At higher doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Therefore, careful dosage optimization is crucial for its therapeutic application .

Metabolic Pathways

This compound is metabolized primarily in the liver. It undergoes phase I and phase II metabolic reactions, including oxidation and conjugation, which facilitate its excretion. The compound interacts with various enzymes, including cytochrome P450 enzymes, which play a significant role in its metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported via passive diffusion and active transport mechanisms. It interacts with specific transporters and binding proteins that facilitate its distribution to target sites, including tumor tissues. The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm, where it interacts with FGFRs. The compound may also localize to other cellular compartments, such as the nucleus, depending on its interactions with specific biomolecules. Post-translational modifications and targeting signals play a role in directing the compound to its specific subcellular locations .

Properties

IUPAC Name

2-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3.2ClH/c1-2-10-8-11(15-12(10)14-5-1)9-3-6-13-7-4-9;;/h1-3,5,8,13H,4,6-7H2,(H,14,15);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIWBSWLPBWBZBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC=C1C2=CC3=C(N2)N=CC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1432681-48-5
Record name 4-{1H-pyrrolo[2,3-b]pyridin-2-yl}-1,2,3,6-tetrahydropyridine dihydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-{1H-pyrrolo[2,3-b]pyridin-2-yl}-1,2,3,6-tetrahydropyridine dihydrochloride
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4-{1H-pyrrolo[2,3-b]pyridin-2-yl}-1,2,3,6-tetrahydropyridine dihydrochloride
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4-{1H-pyrrolo[2,3-b]pyridin-2-yl}-1,2,3,6-tetrahydropyridine dihydrochloride
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4-{1H-pyrrolo[2,3-b]pyridin-2-yl}-1,2,3,6-tetrahydropyridine dihydrochloride
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4-{1H-pyrrolo[2,3-b]pyridin-2-yl}-1,2,3,6-tetrahydropyridine dihydrochloride
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4-{1H-pyrrolo[2,3-b]pyridin-2-yl}-1,2,3,6-tetrahydropyridine dihydrochloride

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